

In-Depth Technical Guide on the Crystal Structure Analysis of Benzenemethanol, 4-(dimethylamino)-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenemethanol, 4-(dimethylamino)-

Cat. No.: B167872

[Get Quote](#)

A Note on Data Availability: Despite a comprehensive search of publicly available crystallographic databases, the specific crystal structure of **Benzenemethanol, 4-(dimethylamino)-** (CAS No: 1703-46-4) is not currently available. To provide a representative technical guide on the process of crystal structure analysis for a closely related compound, this document will utilize the crystallographic data of its isomer, DL- α -(methylaminomethyl)benzyl alcohol, as an illustrative example. All data presented herein pertains to this isomer unless otherwise specified.

Introduction

Benzenemethanol, 4-(dimethylamino)-, also known as 4-(dimethylamino)benzyl alcohol, is an organic compound with applications in chemical synthesis.^{[1][2]} Understanding its three-dimensional atomic arrangement through crystal structure analysis is fundamental for elucidating its physicochemical properties and potential applications in materials science and drug development. This guide provides a detailed overview of the experimental protocols involved in determining the crystal structure of such a compound and presents the crystallographic data for a closely related isomer as a case study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The synthesis of 4-(dimethylamino)benzyl alcohol typically involves the reduction of 4-(dimethylamino)benzaldehyde. Following synthesis and purification, the crucial step is to obtain single crystals suitable for X-ray diffraction. A common method for crystallization is slow evaporation from a suitable solvent.

Illustrative Protocol:

- **Dissolution:** Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, acetone).[1]
- **Slow Evaporation:** The solution is left undisturbed in a loosely covered container at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks.
- **Crystal Growth:** As the solution becomes supersaturated, single crystals will begin to form.
- **Crystal Selection:** A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected for X-ray analysis.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid.

General Protocol:

- **Crystal Mounting:** The selected crystal is mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature, often a cryogenic temperature like 200 K, to minimize thermal vibrations of the atoms.[3]
- **Data Processing:** The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

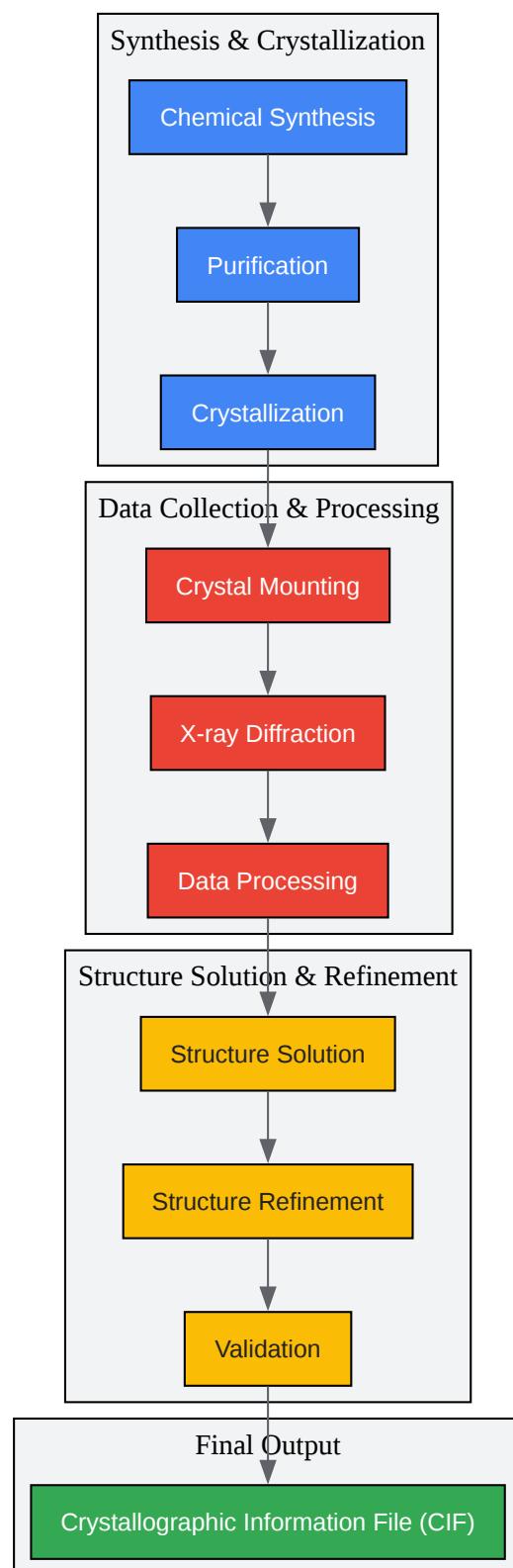
Crystallographic Data (Illustrative Example: DL- α -(methylaminomethyl)benzyl alcohol)

The following tables summarize the crystallographic data for DL- α -(methylaminomethyl)benzyl alcohol, an isomer of the target compound.[\[3\]](#)

Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₉ H ₁₃ NO
Formula weight	151.21
Temperature	200 K
Wavelength	Not Reported
Crystal system	Orthorhombic
Space group	Pbcn
Unit cell dimensions	
a	29.554(4) Å
b	7.4930(11) Å
c	8.2800(10) Å
α	90°
β	90°
γ	90°
Volume	1833.6(4) Å ³
Z	8
Density (calculated)	Not Reported
Absorption coefficient	Not Reported
F(000)	Not Reported
Data collection	
Theta range for data collection	Not Reported
Index ranges	Not Reported
Reflections collected	Not Reported
Independent reflections	Not Reported

Refinement



Refinement method	Full-matrix least-squares on F^2
Data / restraints / params	Not Reported / Not Reported / Not Reported
Goodness-of-fit on F^2	Not Reported
Final R indices [$ I > 2\sigma(I)$]	$R1 = 0.0737$, $wR2 = \text{Not Reported}$
R indices (all data)	$wR2 = 0.1646$

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

[Click to download full resolution via product page](#)

General workflow for crystal structure analysis.

Potential Signaling Pathways and Biological Activity

While the primary focus of this guide is on the crystal structure, it is worth noting that substituted benzyl alcohols can exhibit biological activity. For instance, related compounds like p-hydroxybenzyl alcohol have been investigated for their protective effects against cerebral ischemia through signaling pathways such as PLD2/SIRT1/PGC-1 α .^[4] However, no specific signaling pathways involving **Benzenemethanol, 4-(dimethylamino)-** have been reported in the searched literature. Further research would be required to explore its potential biological roles.

Conclusion

The determination of the crystal structure of **Benzenemethanol, 4-(dimethylamino)-** would provide invaluable insights into its solid-state conformation and intermolecular interactions. Although the specific crystallographic data for this compound is not publicly available, this guide outlines the essential experimental procedures and provides a representative analysis using data from a closely related isomer. The methodologies and workflows described herein are fundamental to the field of chemical crystallography and are crucial for the rational design of new materials and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Crystal Structure Analysis of Benzenemethanol, 4-(dimethylamino)-]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167872#crystal-structure-analysis-of-benzenemethanol-4-dimethylamino>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com